2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Description
2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by:
- A benzenesulfonamide core substituted with fluorine atoms at the 2- and 4-positions.
- An N-methyl group and an N-[[4-(trifluoromethyl)phenyl]methyl] (benzyl-trifluoromethyl) substituent on the sulfonamide nitrogen.
This structure combines electron-withdrawing fluorine atoms and a lipophilic trifluoromethyl-benzyl group, which may enhance metabolic stability and target binding in biological systems. Below, we compare its properties and activities with structurally related sulfonamides.
Properties
IUPAC Name |
2,4-difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5NO2S/c1-21(9-10-2-4-11(5-3-10)15(18,19)20)24(22,23)14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYEIGCJAHTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may have a high affinity for multiple receptors, which could indicate a broad spectrum of biological activities.
Mode of Action
The mode of action of the compound involves its interaction with its targets. Increasing fluorination dramatically increases binding to mammalian DHODHs. This suggests that the compound may exert its effects through enhanced binding to its targets, leading to changes in their function.
Biochemical Pathways
The compound’s potential to bind with high affinity to multiple receptors suggests that it may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s increased binding to mammalian dhodhs suggests that it may have good bioavailability
Result of Action
The compound’s potential to bind with high affinity to multiple receptors suggests that it may have a wide range of effects at the molecular and cellular level.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Fluorine vs.
- Trifluoromethyl-Benzyl Group : Shared with , this group enhances lipophilicity and may improve membrane permeability compared to simpler N-substituents (e.g., unsubstituted -SO₂NH₂ in ) .
- Amino vs.
Table 2: Reported Bioactivities of Analogs
Key Observations :
- Antimicrobial Activity : Simple sulfonamides like those in and exhibit antimicrobial effects, suggesting the target compound’s fluorinated structure could share similar mechanisms .
- Enzyme Inhibition : Fluorinated sulfonamides in show strong binding to Tyrosine Phosphatase 1B (GOLD scores >60), implying the target’s fluorine atoms may enhance affinity for enzyme active sites .
- Anticancer Potential: The trifluoromethyl-thiazolidinedione derivative in demonstrates AMPK activation and anti-proliferative effects, highlighting the role of fluorinated groups in modulating oncogenic pathways .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine atoms and trifluoromethyl groups resist oxidative metabolism, extending half-life relative to amino-substituted analogs (e.g., ) .
- Solubility: The target’s difluoro substitution may balance lipophilicity with moderate polarity, whereas methyl groups () or amino groups () create extremes in solubility profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
